molecular formula C19H20N2O4S B11401666 2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-(4-sulfamoylphenyl)acetamide

2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B11401666
M. Wt: 372.4 g/mol
InChI Key: QCGNHTWXMIHLBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-(4-sulfamoylphenyl)acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a benzofuran ring substituted with a propan-2-yl group and an acetamide moiety linked to a sulfamoylphenyl group. Its unique structure allows it to participate in various chemical reactions and exhibit significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps:

    Formation of the Benzofuran Ring: The initial step involves the cyclization of a suitable precursor to form the benzofuran ring. This can be achieved through the reaction of a phenol derivative with an appropriate aldehyde under acidic conditions.

    Introduction of the Propan-2-yl Group: The propan-2-yl group is introduced via Friedel-Crafts alkylation, using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Acetamide Formation: The acetamide moiety is formed by reacting the benzofuran derivative with chloroacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-(4-sulfamoylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the acetamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-(4-sulfamoylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The benzofuran ring and sulfamoylphenyl group are crucial for binding to these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-(4-methylphenyl)acetamide
  • 2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-(4-chlorophenyl)acetamide
  • 2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-(4-nitrophenyl)acetamide

Uniqueness

Compared to similar compounds, 2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-(4-sulfamoylphenyl)acetamide stands out due to its sulfamoyl group, which imparts unique chemical reactivity and biological activity. This makes it particularly valuable in medicinal chemistry and drug development.

Properties

Molecular Formula

C19H20N2O4S

Molecular Weight

372.4 g/mol

IUPAC Name

2-(5-propan-2-yl-1-benzofuran-3-yl)-N-(4-sulfamoylphenyl)acetamide

InChI

InChI=1S/C19H20N2O4S/c1-12(2)13-3-8-18-17(9-13)14(11-25-18)10-19(22)21-15-4-6-16(7-5-15)26(20,23)24/h3-9,11-12H,10H2,1-2H3,(H,21,22)(H2,20,23,24)

InChI Key

QCGNHTWXMIHLBX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.